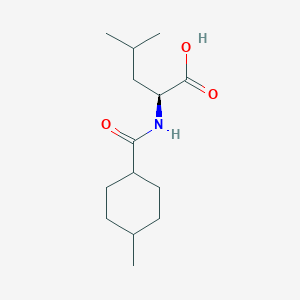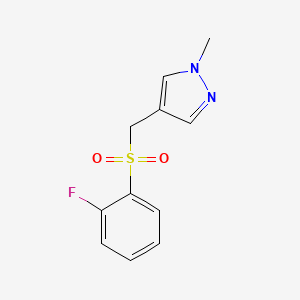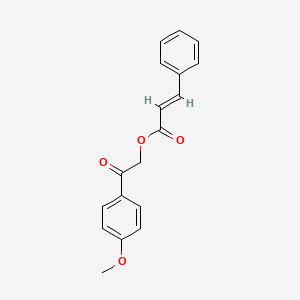
2-(4-methoxyphenyl)-2-oxoethyl (2E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is an organic compound that belongs to the class of cinnamic acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate typically involves the esterification of cinnamic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-methylcinnamic acid with 4-methoxyphenethyl alcohol in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride and a catalyst like 4-dimethylaminopyridine . The reaction is carried out at room temperature for a specified duration to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to make the process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)-2-hydroxyethyl 3-phenylacrylate.
Substitution: 4-Bromo-2-(4-methoxyphenyl)-2-oxoethyl 3-phenylacrylate.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s structural features, such as the methoxy and phenyl groups, which enhance its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Similar structure but with an o-tolyl group instead of a phenyl group.
Thiophene derivatives: Share some structural similarities and are used in similar applications.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenylacrylate moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-16-10-8-15(9-11-16)17(19)13-22-18(20)12-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-7+ |
Clave InChI |
UULPKDQVOYQNKP-KPKJPENVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-hydroxy-2-phenylacetic acid](/img/structure/B14909433.png)


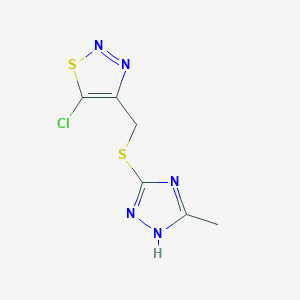

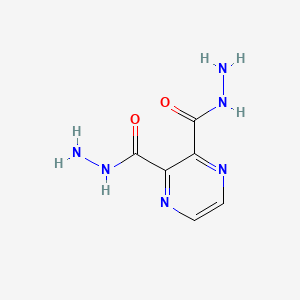

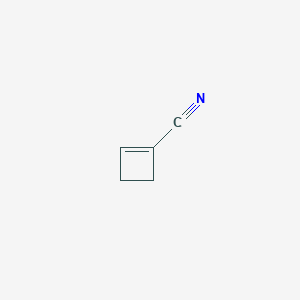

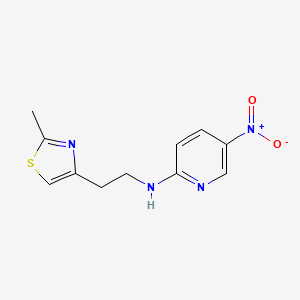
![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)
